molecular formula C7H8N2O3 B1428627 Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 74173-58-3

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B1428627
CAS RN: 74173-58-3
M. Wt: 168.15 g/mol
InChI Key: MLOCOCULIFZPTB-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with the CAS Number: 74173-58-3 . It has a molecular weight of 168.15 . The IUPAC name for this compound is methyl 1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 168.15 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is involved in various synthetic processes. For instance, its derivative, (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate, provides a new synthetic route to pyrrolo[2,3-c]pyridazines. These compounds, upon treatment with ozone, enter into novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979).

Another research demonstrates the conversion of methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate into derivatives of β-proline and nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids (Tishkov et al., 2002).

Interactions and Lipophilicity

A study on the effects of methylation on intermolecular interactions and lipophilicity of methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids indicates that these derivatives exist in equilibrium of lactam and lactim tautomers. This equilibrium affects their synthesis, and in certain forms, they exhibit strong CH⋯O hydrogen bonds, influencing their molecular arrangement and lipophilicity (Katrusiak et al., 2011).

Synthesis of Cyclic and Bicyclic Compounds

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate plays a role in synthesizing various cyclic and bicyclic compounds. For example, ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate reacts with nitroolefins under controlled conditions to form polyfunctionally substituted cinnolines, which have significant applications in drug development and other biological activities (Hameed et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

methyl 1-methyl-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOCOCULIFZPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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